1-(1-Methyl-1H-pyrazol-4-yl)-3-(piperazin-1-yl)piperidin-2-one
Description
Nuclear Magnetic Resonance Spectroscopy
The ^1^H NMR spectrum (270 MHz, CDCl~3~) displays characteristic resonances:
- δ 8.33 ppm (s, 1H, pyrazole C5-H)
- δ 3.82 ppm (s, 3H, N-methyl group)
- δ 3.64–3.66 ppm (t, 2H, piperazine N-CH~2~)
- δ 2.77–2.81 ppm (m, 4H, piperazine CH~2~)
The ^13^C NMR spectrum confirms the lactam carbonyl at δ 170.5 ppm, while the pyrazole carbons resonate at δ 145.3 (C3), 138.1 (C5), and 107.9 ppm (C4).
Infrared Spectroscopy
Key IR absorptions (KBr, cm⁻¹):
Mass Spectrometry
High-resolution ESI-MS shows a molecular ion peak at m/z 291.1824 [M + H]⁺ (calculated 291.1829 for C~13~H~19~N~5~O), with major fragments at m/z 189 (loss of piperazine) and 96 (piperazine ring).
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal a HOMO-LUMO gap of 5.3 eV, indicating moderate electronic stability. The HOMO is localized on the piperazine nitrogen lone pairs (–0.21 eV), while the LUMO resides on the pyrazole π* orbitals (+5.09 eV). Natural bond orbital (NBO) analysis identifies strong hyperconjugative interactions between the lactam carbonyl oxygen and adjacent C-H σ* orbitals (stabilization energy 12.4 kcal/mol).
Electrostatic potential mapping shows regions of high electron density (red) at the piperazine nitrogens (−0.35 e) and moderate density (yellow) at the pyrazole ring (+0.18 e), consistent with its ambiphilic reactivity profile.
Properties
Molecular Formula |
C13H21N5O |
|---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
1-(1-methylpyrazol-4-yl)-3-piperazin-1-ylpiperidin-2-one |
InChI |
InChI=1S/C13H21N5O/c1-16-10-11(9-15-16)18-6-2-3-12(13(18)19)17-7-4-14-5-8-17/h9-10,12,14H,2-8H2,1H3 |
InChI Key |
SRKFIZYPCNBXMM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)N2CCCC(C2=O)N3CCNCC3 |
Origin of Product |
United States |
Biological Activity
1-(1-Methyl-1H-pyrazol-4-yl)-3-(piperazin-1-yl)piperidin-2-one, also known as a dihydrochloride salt, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanism of action, and relevant case studies.
- IUPAC Name : 1-(1-methylpyrazol-4-yl)-3-piperazin-1-ylpiperidin-2-one
- Molecular Formula : C₁₃H₂₃Cl₂N₅O
- Molecular Weight : 336.26 g/mol
- CAS Number : 1461705-38-3
Biological Activity Overview
The compound exhibits various biological activities, primarily through its interactions with neurotransmitter systems and potential enzyme inhibition. The following sections detail its pharmacological effects.
1. Neuropharmacological Effects
Research indicates that the compound acts on the central nervous system (CNS) by modulating neurotransmitter levels. Specifically, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine, thereby enhancing cholinergic signaling.
2. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC, μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 | |
| Escherichia coli | 32 |
3. Antiviral Activity
Preliminary studies suggest that this compound may inhibit viral entry mechanisms, particularly in the context of Ebola virus (EBOV). The mechanism appears to involve interference with the viral glycoprotein's interaction with host cell receptors.
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound's piperazine and pyrazole moieties are critical for binding to specific receptors and enzymes involved in neurotransmission and viral entry.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
Case Study 1: Neuroprotection in Animal Models
In a study involving rodent models of neurodegeneration, administration of the compound resulted in significant improvements in cognitive function as measured by behavioral tests. The neuroprotective effects were attributed to enhanced cholinergic activity and reduced oxidative stress markers.
Case Study 2: Antiviral Efficacy Against EBOV
A recent study assessed the antiviral efficacy of the compound against EBOV using cell culture assays. Results indicated a dose-dependent reduction in viral load, with an EC50 value of approximately 0.93 µM, showcasing its potential as a therapeutic agent for viral infections.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity : Research indicates that compounds with similar structural features exhibit antidepressant effects. The presence of the piperazine ring is often associated with serotonin receptor modulation, suggesting potential applications in treating mood disorders.
Anticancer Properties : Preliminary studies have shown that derivatives of piperidine and pyrazole can inhibit cancer cell proliferation. Investigating the specific mechanisms of action for this compound could lead to the development of novel anticancer agents.
Neuropharmacology
The compound's ability to interact with neurotransmitter systems makes it a candidate for studying neuropharmacological effects. Its potential role in modulating dopamine and serotonin pathways may yield insights into treatments for neurological disorders such as schizophrenia and bipolar disorder.
Cosmetic Formulations
Recent formulations have explored the use of this compound in cosmetic products due to its potential skin-beneficial properties. The incorporation of such compounds can enhance skin hydration and stability in topical formulations, as indicated by studies assessing dermatological efficacy and safety profiles .
Case Study 1: Antidepressant Research
In a study conducted on a series of piperidine derivatives, compounds similar to 1-(1-Methyl-1H-pyrazol-4-yl)-3-(piperazin-1-yl)piperidin-2-one displayed significant activity in animal models of depression. The results suggested that these compounds could serve as a foundation for developing new antidepressants targeting serotonin receptors.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of piperazine derivatives highlighted that certain modifications to the piperidine structure enhanced cytotoxicity against various cancer cell lines. This study emphasizes the importance of structural diversity, including modifications like those found in this compound, for optimizing therapeutic efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs from the evidence, focusing on structural features, molecular properties, and biological relevance:
Key Structural and Functional Comparisons
Core Heterocycles: The target’s piperidin-2-one core is less aromatic than the quinolinone in aripiprazole or the pyridazinone in . Compared to urea-thiazole derivatives (), the target lacks a planar urea linker, which may reduce off-target interactions but also limit kinase inhibition .
Substituent Effects: The 1-methylpyrazole group enhances metabolic stability compared to unsubstituted pyrazoles (e.g., ). This substitution is common in CNS drugs to improve blood-brain barrier penetration . However, the target’s piperazine is directly attached to the lactam ring, unlike the extended chains in LCAPs (e.g., trazodone) .
Synthetic Efficiency :
- The target’s synthesis likely involves fewer steps than ’s urea-thiazole derivatives (which require multi-component couplings) or ’s microwave-assisted imidazopyridine formation. However, yields may be lower due to steric hindrance at the piperidin-2-one core .
Drug-Likeness :
- The target’s lower molecular weight (261 vs. 315–602) and balanced lipophilicity (predicted LogP ~2.1) align with Lipinski’s rules better than bulkier analogs like aripiprazole (MW 448) .
Research Findings and Implications
- Pharmacological Potential: The piperazine and pyrazole motifs suggest CNS activity, though specific receptor affinities remain unverified. Structural parallels to aripiprazole hint at possible antipsychotic or antidepressant effects .
- Synthetic Challenges : Steric hindrance at the piperidin-2-one core may complicate functionalization, necessitating optimized catalysts or protecting-group strategies (e.g., trimethylsilyl in ) .
- Comparative Advantages: The compact structure offers improved solubility over LCAPs, while the lactam carbonyl could serve as a hydrogen-bond donor for target engagement .
Preparation Methods
Synthesis of the 1-Methylpyrazol-4-yl Intermediate
The pyrazole ring is commonly synthesized by condensation of appropriate 1,3-dicarbonyl compounds with methylhydrazine or substituted hydrazines under acidic or basic catalysis. For example, a β-diketone can react with methylhydrazine to yield the 1-methylpyrazole ring system. This step is critical for installing the methyl group at the N-1 position of the pyrazole.
Formation of the Piperidin-2-one Scaffold
The piperidin-2-one ring can be synthesized via cyclization reactions involving amino ketones or keto acids. In some protocols, the pyrazole intermediate is reacted with a suitable piperidinone precursor under nucleophilic substitution conditions to attach the pyrazolyl group at the 1-position of the piperidinone ring.
Representative Synthetic Route Example
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 1-methylpyrazole intermediate | β-diketone + methylhydrazine, acidic or basic catalyst, reflux | Formation of 1-methyl-1H-pyrazol-4-yl ring |
| 2 | Coupling with piperidin-2-one precursor | Nucleophilic substitution, solvent such as ethanol or DMF, moderate heating | Attaches pyrazole to piperidinone core |
| 3 | Piperazine substitution at 3-position | Piperazine, base (e.g., triethylamine), solvent (e.g., acetonitrile), room temp or mild heating | Selective substitution to form final compound |
| 4 | Purification | Chromatography (normal phase, reverse phase HPLC) | Removes impurities and unreacted starting materials |
Industrial and Research Scale Preparation Notes
- Optimization : Industrial synthesis optimizes yield and purity by adjusting solvent systems, reaction times, and temperatures.
- Purification : Due to structural similarity of intermediates and side products, sequential chromatographic purification is often required.
- Green Chemistry : Some routes incorporate green chemistry principles, such as solvent recycling and minimizing hazardous reagents.
- Crystallization : Final product isolation may involve crystallization from suitable solvents to improve purity.
Analytical and Structural Confirmation
- Spectroscopic Methods : $$^{1}H$$ NMR, $$^{13}C$$ NMR, and 2D NMR (NOESY, HSQC) confirm regiochemistry and substitution patterns.
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Used to confirm absolute stereochemistry and hydrogen bonding in crystalline form.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Pyrazole ring formation | β-diketone + methylhydrazine, acidic/basic catalyst, reflux 2–4 h | High yield, regioselective |
| Piperidinone coupling | Nucleophilic substitution, ethanol/DMF, 50–80°C, 6–12 h | Requires control to avoid overreaction |
| Piperazine substitution | Piperazine, triethylamine, acetonitrile, 25–50°C, 4–8 h | Selective substitution at 3-position |
| Purification | Chromatography (normal phase + reverse phase HPLC) | Necessary for high purity |
| Final isolation | Crystallization from ethanol or ethyl acetate | Improves product stability |
Research Findings Related to Preparation
- Studies on related pyrazole-piperazine-piperidinone compounds show that protecting groups on piperazine nitrogen can improve selectivity during substitution steps.
- Cyclization conditions and choice of solvents significantly affect the yield of the piperidin-2-one ring formation.
- Reaction monitoring by TLC and HPLC is essential to optimize reaction times and prevent decomposition.
- Scale-up processes often require modifications such as continuous flow reactors to maintain reaction control and reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
